molecular formula C15H23N3O3 B6168101 tert-butyl 3-{[5-(aminomethyl)pyridin-2-yl]oxy}pyrrolidine-1-carboxylate CAS No. 2385163-71-1

tert-butyl 3-{[5-(aminomethyl)pyridin-2-yl]oxy}pyrrolidine-1-carboxylate

Cat. No.: B6168101
CAS No.: 2385163-71-1
M. Wt: 293.4
InChI Key:
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Description

Tert-butyl 3-{[5-(aminomethyl)pyridin-2-yl]oxy}pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[5-(aminomethyl)pyridin-2-yl]oxy}pyrrolidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, often using pyridine derivatives.

    Attachment of the Aminomethyl Group: The aminomethyl group is introduced through reductive amination or other suitable methods.

    Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the pyridine ring or the ester group, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives such as imines or oxides.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-{[5-(aminomethyl)pyridin-2-yl]oxy}pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 3-{[5-(aminomethyl)pyridin-2-yl]oxy}pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyridine and pyrrolidine rings provide structural stability and specificity. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate
  • Tert-butyl 3-{[3-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate
  • Tert-butyl 3-{[2-(aminomethyl)pyridin-5-yl]oxy}pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-{[5-(aminomethyl)pyridin-2-yl]oxy}pyrrolidine-1-carboxylate is unique due to the specific positioning of the aminomethyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its similar compounds.

Properties

CAS No.

2385163-71-1

Molecular Formula

C15H23N3O3

Molecular Weight

293.4

Purity

95

Origin of Product

United States

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